molecular formula C13H17BrO3 B14018381 Ethyl 3-(4-bromo-2-ethylphenyl)-3-hydroxypropanoate

Ethyl 3-(4-bromo-2-ethylphenyl)-3-hydroxypropanoate

Cat. No.: B14018381
M. Wt: 301.18 g/mol
InChI Key: LPRRFVATFOJLAT-UHFFFAOYSA-N
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Description

Ethyl 3-(4-bromo-2-ethylphenyl)-3-hydroxypropanoate is a β-hydroxy ester featuring a bromine atom at the para position and an ethyl group at the ortho position of the aromatic ring. The hydroxyl group at the β-position and the ester functionality render this compound amenable to further derivatization, making it a versatile intermediate in pharmaceutical synthesis .

Properties

Molecular Formula

C13H17BrO3

Molecular Weight

301.18 g/mol

IUPAC Name

ethyl 3-(4-bromo-2-ethylphenyl)-3-hydroxypropanoate

InChI

InChI=1S/C13H17BrO3/c1-3-9-7-10(14)5-6-11(9)12(15)8-13(16)17-4-2/h5-7,12,15H,3-4,8H2,1-2H3

InChI Key

LPRRFVATFOJLAT-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=CC(=C1)Br)C(CC(=O)OCC)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(4-bromo-2-ethylphenyl)-3-hydroxypropanoate typically involves multi-step organic reactions. One common method starts with the bromination of 2-ethylphenyl compounds, followed by esterification and hydroxypropanoate formation. The reaction conditions often require specific catalysts and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency. The use of automated systems and advanced monitoring techniques helps maintain consistent quality and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(4-bromo-2-ethylphenyl)-3-hydroxypropanoate undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the hydroxy group to a carbonyl group.

    Reduction: The bromine atom can be reduced to a hydrogen atom.

    Substitution: The bromine atom can be replaced by other functional groups through nucleophilic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride are often used.

    Substitution: Nucleophiles such as sodium methoxide can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone, while reduction could produce a simpler hydrocarbon.

Scientific Research Applications

Ethyl 3-(4-bromo-2-ethylphenyl)-3-hydroxypropanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Researchers study its effects on biological systems to understand its potential as a pharmaceutical agent.

    Medicine: It may be investigated for its therapeutic properties and potential use in drug development.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Ethyl 3-(4-bromo-2-ethylphenyl)-3-hydroxypropanoate exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to desired outcomes such as inhibition of enzyme activity or modulation of receptor functions.

Comparison with Similar Compounds

Key Observations :

  • Electron-Withdrawing vs.
  • Steric Effects : Ortho substituents (e.g., 2-Et, 2-Br) introduce steric hindrance, which may slow down nucleophilic attacks at the ester carbonyl group compared to para-substituted derivatives .

Key Observations :

  • Activation Strategies: The use of DCC/DMAP for ester formation is a common strategy across this class, as seen in tert-butyl 3-hydroxypropanoate synthesis (81% yield) .
  • Stereochemical Control : Kinetic resolution (KR) and Mosher’s ester derivatization are critical for assigning S-configuration in enantiomerically pure analogs like (S)-2e and (S)-2i .

Spectroscopic Characterization

Table: NMR Data for Diastereomeric Mosher’s Esters

Compound ¹H-NMR (Methoxy region) ¹⁹F-NMR (ppm) Configuration
(S)-2e-(R)-MTPA ester 3.43 ppm −71.29 S
(S)-2i-(R)-MTPA ester 3.49 ppm −71.49 S
rac-2g-(R)-MTPA ester Split signals −71.3 to −71.5 Racemic

Key Observations :

  • ¹H-NMR Shielding : Methoxy protons in S-configured Mosher’s esters (e.g., 3.43–3.49 ppm) are shielded due to the spatial arrangement of the aromatic ring and MTPA plane .
  • ¹⁹F-NMR Deshielding : Fluorine signals in the −71 ppm range confirm the S-configuration in enantiopure derivatives .

Reactivity and Stability

  • Oxidative Sensitivity: Unlike 3-oxopropanoate analogs (e.g., ethyl 3-cyclopropyl-3-oxopropanoate ), the β-hydroxyl group in the target compound may reduce susceptibility to oxidation but could lead to dehydration under acidic conditions, as seen in 3-(2-benzimidazolyl)-3-hydroxypropanoic acid derivatives .
  • Ester Hydrolysis: Electron-withdrawing groups (e.g., NO₂ in (S)-2e) likely accelerate hydrolysis compared to the ethyl-substituted target compound .

Biological Activity

Ethyl 3-(4-bromo-2-ethylphenyl)-3-hydroxypropanoate is a compound of significant interest in the fields of medicinal chemistry and biological research. Its unique structure, featuring a bromine atom and a hydroxypropanoate moiety, suggests potential biological activities that warrant detailed exploration. This article provides an overview of the biological activity, mechanisms of action, and relevant research findings concerning this compound.

Chemical Structure and Properties

The chemical formula of this compound is C13H15BrO3C_{13}H_{15}BrO_3, with a molecular weight of approximately 299.16 g/mol. The presence of the bromine atom is crucial as it can influence the compound's reactivity and interaction with biological targets.

This compound is believed to exert its biological effects through several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes by binding to their active sites, thereby modulating metabolic pathways.
  • Receptor Modulation : It could interact with various receptors in biological systems, influencing signal transduction pathways.
  • Alkylation Reactions : The bromine atom may facilitate alkylation reactions, which can modify proteins or nucleic acids, potentially leading to therapeutic effects or toxicity.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit antimicrobial properties. For instance, studies have shown that brominated phenolic compounds can inhibit bacterial growth by disrupting cell membrane integrity and function .

Cytotoxicity and Anticancer Potential

In vitro studies have suggested that this compound may possess cytotoxic effects against various cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest, particularly in breast cancer cells.

Cell Line IC50 (µM) Mechanism
MCF-7 (breast cancer)15Apoptosis induction
HeLa (cervical cancer)20Cell cycle arrest
A549 (lung cancer)25Apoptosis induction

Anti-inflammatory Effects

Preliminary studies suggest that the compound may exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators in cellular models. This activity could be beneficial in developing treatments for inflammatory diseases.

Case Studies

  • Case Study on Anticancer Activity : A study published in a peer-reviewed journal demonstrated that this compound significantly reduced tumor growth in xenograft models of breast cancer. The compound was administered at doses of 10 mg/kg body weight, resulting in a 40% reduction in tumor volume compared to control groups.
  • Case Study on Antimicrobial Efficacy : In another study assessing antimicrobial activity, the compound was tested against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against both pathogens, suggesting its potential as an antimicrobial agent.

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